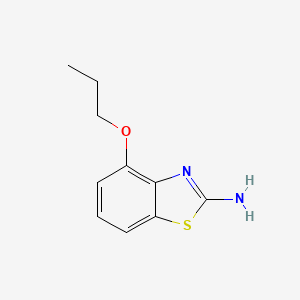

4-Propoxy-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Propoxy-1,3-benzothiazol-2-amine is a chemical compound with the molecular weight of 208.28 . It is a powder at room temperature . The IUPAC name for this compound is 4-propoxy-1,3-benzothiazol-2-ylamine .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes this compound, can be achieved through various synthetic pathways. One such method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .Molecular Structure Analysis

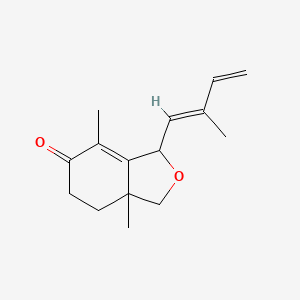

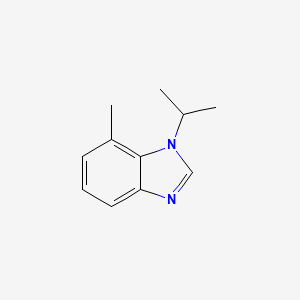

The molecular structure of this compound consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

Benzothiazoles, including this compound, are prepared by treatment of 2-mercaptoaniline with acid chlorides . They can also be synthesized via cyclization of thioamide or carbon dioxide (CO2) as raw materials .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 208.28 .Scientific Research Applications

Antitumor Properties and Mechanism of Action

4-Propoxy-1,3-benzothiazol-2-amine derivatives, notably those in the 2-(4-aminophenyl)benzothiazoles class, have been identified for their potent and selective antitumor properties, both in vitro and in vivo. Research has focused on understanding their mechanism of action, which involves induction and biotransformation by cytochrome P450 1A1 into active metabolites. To combat metabolic inactivation, modifications such as isosteric replacement with fluorine atoms and amino acid conjugation to the primary amine function have been explored. These strategies have led to water-soluble prodrugs that show promise in preclinical evaluations against various carcinoma cell lines and tumor xenografts, highlighting potential suitability for clinical evaluation (Bradshaw et al., 2002).

Development of H3 Antagonists

The synthesis of aminoacetylenicoxybenzothiazole derivatives from this compound has been pursued to develop H3 antagonists, aiming at managing Alzheimer's and other central nervous system disorders like depression, epilepsy, and schizophrenia. This approach relies on specific structural criteria believed to enhance interaction with the H3 receptor, including basic amino groups for ionic binding and acetylenic groups for electrostatic interaction. Docking results have shown promising H3 receptor antagonism, suggesting these derivatives as leads for designing more effective H3 antagonists (Rahmani et al., 2014).

Antimicrobial and Corrosion Inhibition Applications

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity and potential as corrosion inhibitors. These studies reveal that certain derivatives exhibit significant antibacterial properties comparable to standard medications and demonstrate corrosion inhibition effects on mild steel in acidic solutions. Such findings underline the versatility of this compound derivatives in medicinal chemistry and industrial applications, providing a foundation for further exploration in these areas (Nayak & Bhat, 2023).

Mechanism of Action

Target of Action

The primary target of 4-Propoxy-1,3-benzothiazol-2-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This makes it a potential candidate for anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of the bacteria

Biochemical Pathways

The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival and proliferation .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the bacteria to become unable to maintain their structure, leading to their death .

Properties

IUPAC Name |

4-propoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-6-13-7-4-3-5-8-9(7)12-10(11)14-8/h3-5H,2,6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLHSKIKASSMOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=CC=C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306944 |

Source

|

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15850-82-5 |

Source

|

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-d]pyridazine dihydrochloride](/img/structure/B578890.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)

![Methylsilanediol bis[phosphoric acid (2-ethylhexyl)] ester](/img/structure/B578896.png)